molecular formula C10H16N2O B1590402 Rilmenidine-d4 CAS No. 85047-14-9

Rilmenidine-d4

货号: B1590402
CAS 编号: 85047-14-9
分子量: 184.27 g/mol
InChI 键: CQXADFVORZEARL-NZLXMSDQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

利美尼定-d4的合成涉及使用氘代试剂将氘原子引入利美尼定分子中。 一种常用的方法是将2-烷氧基恶唑啉与二环丙烷甲胺缩合,然后蒸发、冷藏、过滤和结晶 . 该方法通过使用易获得的原料简化了生产过程并降低了成本。

化学反应分析

利美尼定-d4与其非氘代对应物一样,会发生各种化学反应。这些包括:

    氧化: 利美尼定在特定条件下可以被氧化,导致形成各种氧化衍生物。

    还原: 还原反应可以将利美尼定转化为其还原形式,这些还原形式可能具有不同的药理特性。

    取代: 取代反应,特别是涉及咪唑啉环的反应,可以导致形成各种具有潜在不同生物活性的类似物。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。形成的主要产物取决于所使用的具体反应条件和试剂。

科学研究应用

Chemical and Analytical Applications

Rilmenidine-d4 serves as an internal standard in mass spectrometry (MS) and chromatography techniques, such as gas chromatography (GC) and liquid chromatography (LC). This application is crucial for accurately quantifying the levels of rilmenidine in biological samples.

Application Description
Internal StandardUsed in GC/LC-MS for quantifying rilmenidine levels in biological fluids.
StabilityOffers enhanced stability and specificity due to deuteration.

Biological Research

In biological studies, this compound aids in understanding the pharmacokinetics and metabolism of rilmenidine. It allows researchers to track the drug's behavior in various biological systems without interference from endogenous compounds.

  • Pharmacokinetics : this compound is utilized to study absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Metabolic Pathways : It assists in elucidating metabolic pathways by providing a stable isotope-labeled reference.

Clinical Research Applications

Rilmenidine has been investigated for its antihypertensive effects and other potential therapeutic benefits:

  • Hypertension Treatment : Clinical trials have shown that rilmenidine effectively reduces both systolic and diastolic blood pressure while maintaining a favorable safety profile .
  • Metabolic Effects : Rilmenidine has demonstrated potential benefits in improving insulin sensitivity and lipid metabolism, making it suitable for patients with hypertension and diabetes .

Case Study: Rilmenidine in Huntington's Disease

A notable study explored the use of rilmenidine in patients with Huntington's disease (HD). The open-label trial assessed the tolerability and feasibility of chronic oral administration of rilmenidine over two years, showing it was well-tolerated with no significant drug-related adverse events . This study highlights the potential for repurposing rilmenidine beyond its traditional indications.

Potential Longevity Applications

Recent research indicates that rilmenidine may have applications in geroscience. A study published in Aging Cell found that treatment with rilmenidine could extend lifespan and healthspan in model organisms like C. elegans, suggesting its potential as a therapeutic agent for age-related conditions . This opens avenues for future research on its effects on aging processes.

生物活性

Rilmenidine-d4 is a deuterated analog of rilmenidine, primarily recognized for its role as an antihypertensive agent. Its unique isotopic labeling makes it valuable in research, particularly in pharmacokinetics and metabolic studies. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacological effects, and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound is chemically denoted as 4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine.
  • CAS Number : 85047-14-9
  • Applications : Used as an internal standard in mass spectrometry for quantifying rilmenidine levels and studying its pharmacodynamics and pharmacokinetics.

This compound primarily targets the I1 imidazoline receptors located in the brainstem and kidneys. The binding affinity to these receptors facilitates various physiological responses:

  • Central Action : It reduces sympathetic nervous system activity, leading to decreased blood pressure.
  • Peripheral Action : Inhibits renal sympathetic nerve activity and modulates renal function.

Binding Affinities

Receptor TypeBinding Affinity (Ki)
I1 Imidazoline Receptors6.1 nM
Alpha-2 Adrenergic Receptors87 nM

Pharmacological Effects

This compound exhibits several pharmacological effects that contribute to its therapeutic profile:

  • Antihypertensive Activity :
    • Induces hypotension and bradycardia in animal models (ED50 = 0.25 mg/kg for hypotension) .
    • Reduces mean arterial pressure significantly in hypertensive models .
  • Metabolic Effects :
    • Enhances glucose metabolism and insulin sensitivity, potentially beneficial in metabolic syndrome .
  • Cellular Effects :
    • Induces autophagy in neuronal cell lines (PC12 cells), indicated by increased levels of LC3-II .
    • Modulates proliferation and apoptosis pathways in leukemic cells (K562), promoting pro-apoptotic protein Bax .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Hypertensive Models :
    In a rabbit model with renal hypertension induced by a renal artery clip, administration of this compound at a dose of 2.5 mg/kg resulted in significant reductions in renal sympathetic nerve activity and blood pressure .
  • Cell Viability Assays :
    This compound demonstrated dose-dependent inhibition of K562 cell proliferation at concentrations ranging from 25 to 100 μM over 24 hours .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity TypeDescription
AntihypertensiveReduces blood pressure via I1 receptor activation
Metabolic RegulationImproves glucose metabolism and insulin sensitivity
Autophagy InductionIncreases autophagy markers (LC3-II) in neuronal cells
Pro-apoptotic EffectsStimulates Bax in leukemic cells leading to apoptosis

常见问题

Basic Research Questions

Q. How does the deuterium labeling in Rilmenidine-d4 influence pharmacokinetic parameters compared to non-deuterated Rilmenidine?

  • Methodological Answer : Deuterium labeling primarily enhances metabolic stability by reducing first-pass metabolism via the isotope effect. To assess pharmacokinetic differences, use mass spectrometry (e.g., LC-MS) to quantify plasma concentrations of both compounds in parallel in vivo studies. Ensure matched dosing and sampling intervals, and employ non-compartmental analysis for clearance, half-life, and bioavailability comparisons . Validate assay specificity using deuterated internal standards to avoid cross-reactivity .

Q. What are best practices for ensuring specificity when using this compound in receptor binding assays?

  • Methodological Answer : To isolate receptor-specific effects, employ competitive binding assays with selective antagonists (e.g., yohimbine for α2-adrenoceptors) and control for off-target interactions using receptor-negative cell lines. Use radiolabeled ligands (e.g., [³H]-Rilmenidine-d4) to quantify binding affinity (Kd) and validate results with siRNA knockdown of target receptors . Statistical analysis should include correction for non-specific binding using Scatchard plots .

Q. How can researchers validate the purity and stability of this compound in long-term autophagy induction studies?

  • Methodological Answer : Perform accelerated stability testing under varying pH, temperature, and light conditions using HPLC-UV or NMR to monitor degradation products. For autophagy studies, pre-test compound stability in cell culture media via LC-MS at 0, 24, and 48-hour intervals. Include a deuterium retention assay to confirm isotopic integrity, as deuterium loss can alter pharmacokinetics . Document storage conditions (−20°C in anhydrous DMSO) and batch-specific certificates of analysis .

Advanced Research Questions

Q. How to design experiments to isolate this compound’s autophagy-inducing effects from off-target receptor interactions?

  • Methodological Answer : Use a multi-arm study design:

  • Arm 1 : Wild-type cells treated with this compound.
  • Arm 2 : Cells with CRISPR-mediated knockout of α2-adrenoceptors/imidazoline receptors.
  • Arm 3 : Co-treatment with receptor antagonists (e.g., efaroxan).
    Quantify autophagy markers (LC3-II/LC3-I ratio, p62 degradation) via immunoblotting and confocal microscopy. Use RNA-seq to identify receptor-independent pathways and validate findings with pathway-specific inhibitors (e.g., 3-MA for autophagy blockade) .

Q. What statistical approaches resolve contradictions between in vitro and in vivo data on this compound’s efficacy?

  • Methodological Answer : Apply meta-analytical frameworks to reconcile discrepancies. For in vitro data, use mixed-effects models to account for variability in cell lines and dosing protocols. For in vivo data, employ Bayesian hierarchical models to integrate pharmacokinetic-pharmacodynamic (PK-PD) parameters. Test for publication bias using funnel plots and adjust for confounding factors (e.g., species-specific metabolism) . Report effect sizes (Cohen’s d) rather than relying solely on p-values .

Q. How to integrate multi-omics data to elucidate this compound’s autophagy modulation pathways?

  • Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (TMT labeling), and metabolomic (LC-MS) datasets using pathway enrichment tools (e.g., GSEA, MetaboAnalyst). Prioritize nodes in autophagy-related pathways (e.g., AMPK/mTOR) via network pharmacology analysis. Validate computationally predicted targets with CRISPR interference (CRISPRi) and rescue experiments. Use R/Bioconductor packages for data normalization and batch-effect correction .

Q. Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s biological activity?

  • Methodological Answer : Implement strict quality control (QC) protocols:

  • Step 1 : Validate each batch’s isotopic purity (>98%) via high-resolution MS.
  • Step 2 : Conduct dose-response curves in a standardized autophagy assay (e.g., GFP-LC3 translocation) to confirm EC50 consistency.
  • Step 3 : Archive aliquots under inert conditions and document deviations in QC reports. Use inter-laboratory ring trials to assess reproducibility .

Q. What strategies mitigate confounding effects of deuterium-labeled analogs in metabolic studies?

  • Methodological Answer : Use stable isotope-resolved metabolomics (SIRM) to distinguish endogenous metabolites from deuterium-labeled byproducts. Pair this compound with ¹³C-glucose tracing to map isotopic interference in central carbon metabolism. Apply kinetic flux profiling (KFP) to quantify isotope dilution effects and adjust metabolic flux calculations accordingly .

Q. Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines when using this compound in preclinical models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies: pre-register protocols, justify sample sizes via power analysis, and report attrition rates. For cell-based studies, obtain ethics approval for primary human cells and disclose donor demographics. Include negative controls to minimize false-positive claims in autophagy assays .

Q. What frameworks improve the transparency of this compound research methodologies?

  • Methodological Answer : Use the FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Publish raw MS/MS spectra, NMR peaks, and statistical scripts in repositories like Zenodo or Figshare. Follow the MIAME (Minimum Information About a Microarray Experiment) standard for omics data and cite RRID (Research Resource Identifiers) for reagents .

属性

IUPAC Name

4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12)/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXADFVORZEARL-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NC3=NCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=N1)NC(C2CC2)C3CC3)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509917
Record name N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85047-14-9
Record name N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rilmenidine-d4
Reactant of Route 2
Rilmenidine-d4
Reactant of Route 3
Reactant of Route 3
Rilmenidine-d4
Reactant of Route 4
Reactant of Route 4
Rilmenidine-d4
Reactant of Route 5
Rilmenidine-d4
Reactant of Route 6
Rilmenidine-d4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。